![molecular formula C11H11ClO3 B2719312 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 936728-01-7](/img/structure/B2719312.png)
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Description
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO3 . It is a derivative of cyclopropanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-3-methoxyphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography .Scientific Research Applications
Synthesis Processes
The synthesis of cyclopropane derivatives, including similar structures to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid, demonstrates a range of chemical reactions and methodologies. For instance, the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) involved a series of reactions including chlorine-addition, cyclopropanation reaction with diethyl malonate, Krapcho decarboxylation, and demethylation, yielding a high total yield of 61%. This process was performed under mild reaction conditions with conveniently available reagents, showcasing a potential route for large-scale syntheses (Lu Xin-y, 2013).
Analytical Techniques
A method was developed for determining major metabolites of synthetic pyrethroids in human urine, including compounds structurally similar to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid. This involved solid-phase extraction, liquid–liquid extraction clean-up, and detection and quantification by gas chromatography-tandem mass spectrometry, indicating the importance of cyclopropane derivatives in toxicological studies (F. J. Arrebola et al., 1999).
Chemical Reactions and Mechanisms
The formation and reactions of chloro-methoxy-carbene from diazirines indicate that in the absence of carbene traps, these carbenes fragment to give carbon monoxide and methyl chloride or alkene and HCl. They also react with alcohols to give alkyl formates, highlighting the diverse reactivity of cyclopropane and carbene derivatives in synthetic chemistry (N. Smith & I. Stevens, 1979).
properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAIOQOQPGCPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
936728-01-7 |
Source
|
Record name | 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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